molecular formula C22H19N3O5S B3632720 ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

Cat. No.: B3632720
M. Wt: 437.5 g/mol
InChI Key: FCWNIGJWOVKRDA-YVLHZVERSA-N
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Description

Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a furan ring, and a thiohydantoin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative reacts with a formylating agent.

    Formation of the Thiohydantoin Moiety: The thiohydantoin moiety can be synthesized by reacting an amino acid derivative with thiourea under basic conditions.

    Coupling Reactions: The final step involves coupling the indole, furan, and thiohydantoin moieties using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or furan rings using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted indole or furan compounds, and carboxylic acids.

Scientific Research Applications

Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

    Chemical Biology: It is used as a probe to study cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate involves its interaction with various molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

    Signal Transduction: The compound can modulate signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate can be compared with other similar compounds such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole ring but differ in their functional groups and biological activities.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, which contain the furan ring but have different chemical properties and applications.

    Thiohydantoin Derivatives: Compounds like thiohydantoin and its derivatives, which share the thiohydantoin moiety but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer a wide range of chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-29-19(26)13-24-11-14(16-7-3-4-8-18(16)24)10-17-20(27)23-22(31)25(21(17)28)12-15-6-5-9-30-15/h3-11H,2,12-13H2,1H3,(H,23,27,31)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNIGJWOVKRDA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Reactant of Route 3
ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Reactant of Route 4
ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Reactant of Route 6
ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

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